4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological activities, including antitumor, antiviral, and receptor-modulating properties . The molecule features a 2,4-dimethylphenyl group at position 1 and a 3,4-dichlorophenyl-substituted piperazine moiety at position 4 of the pyrazolo[3,4-d]pyrimidine core.
Properties
Molecular Formula |
C23H22Cl2N6 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H22Cl2N6/c1-15-3-6-21(16(2)11-15)31-23-18(13-28-31)22(26-14-27-23)30-9-7-29(8-10-30)17-4-5-19(24)20(25)12-17/h3-6,11-14H,7-10H2,1-2H3 |
InChI Key |
ISIAMOSAINZZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The piperazine moiety is then introduced through a nucleophilic substitution reaction, where 3,4-dichlorophenylpiperazine is reacted with the pyrazolo[3,4-d]pyrimidine intermediate under suitable conditions .
Chemical Reactions Analysis
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets, making it useful in biochemical assays.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidine scaffold but differing in substituents:
*Calculated molecular weight based on formula C23H22Cl2N6.
Analysis of Substituent Effects
Piperazine Modifications: The 3,4-dichlorophenyl group in the target compound increases lipophilicity (ClogP ~4.5) compared to 2-fluorophenyl (ClogP ~3.8) in , enhancing membrane permeability but possibly reducing solubility.
Position 1 Substitutions: 2,4-Dimethylphenyl (target) vs. Chlorobenzyl groups () may confer halogen-bonding interactions, absent in the target compound.
Core Heterocycle Variations: Thieno[2,3-d]pyrimidine derivatives () replace the pyrazole ring with a thiophene, altering electronic properties and binding specificity (e.g., kinase vs. GPCR targets).
Research Findings and Pharmacological Implications
- Antitumor Potential: Pyrazolo[3,4-d]pyrimidines with chloro-substituted aryl groups (e.g., ) show antiproliferative activity in cell lines (IC50 values: 1–10 μM), likely via kinase inhibition. The target compound’s dichlorophenyl group may enhance potency against tyrosine kinases.
- GPCR Modulation: Piperazine-linked analogs (e.g., ) exhibit nanomolar affinity for receptors like GPR35 and NOD1. The target compound’s dichlorophenyl group could target serotonin or dopamine receptors due to structural similarity to known ligands.
- Metabolic Stability : Dimethyl groups (target) reduce cytochrome P450-mediated oxidation compared to unsubstituted phenyl rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
